Cas no 2228374-11-4 (3,6-dichloro-4-(2-methyloxiran-2-yl)pyridazine)

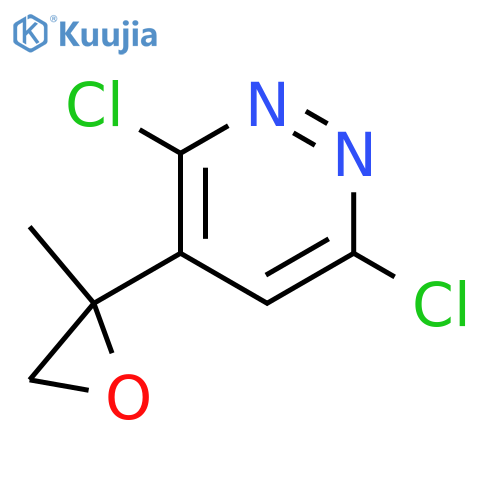

2228374-11-4 structure

商品名:3,6-dichloro-4-(2-methyloxiran-2-yl)pyridazine

3,6-dichloro-4-(2-methyloxiran-2-yl)pyridazine 化学的及び物理的性質

名前と識別子

-

- 3,6-dichloro-4-(2-methyloxiran-2-yl)pyridazine

- EN300-1978353

- 2228374-11-4

-

- インチ: 1S/C7H6Cl2N2O/c1-7(3-12-7)4-2-5(8)10-11-6(4)9/h2H,3H2,1H3

- InChIKey: IWZGCFYOGUVBHG-UHFFFAOYSA-N

- ほほえんだ: ClC1=C(C=C(N=N1)Cl)C1(C)CO1

計算された属性

- せいみつぶんしりょう: 203.9857182g/mol

- どういたいしつりょう: 203.9857182g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 3

- 重原子数: 12

- 回転可能化学結合数: 1

- 複雑さ: 192

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 38.3Ų

- 疎水性パラメータ計算基準値(XlogP): 1.4

3,6-dichloro-4-(2-methyloxiran-2-yl)pyridazine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1978353-2.5g |

3,6-dichloro-4-(2-methyloxiran-2-yl)pyridazine |

2228374-11-4 | 2.5g |

$2379.0 | 2023-09-16 | ||

| Enamine | EN300-1978353-5.0g |

3,6-dichloro-4-(2-methyloxiran-2-yl)pyridazine |

2228374-11-4 | 5g |

$3520.0 | 2023-05-31 | ||

| Enamine | EN300-1978353-10.0g |

3,6-dichloro-4-(2-methyloxiran-2-yl)pyridazine |

2228374-11-4 | 10g |

$5221.0 | 2023-05-31 | ||

| Enamine | EN300-1978353-0.1g |

3,6-dichloro-4-(2-methyloxiran-2-yl)pyridazine |

2228374-11-4 | 0.1g |

$1068.0 | 2023-09-16 | ||

| Enamine | EN300-1978353-1.0g |

3,6-dichloro-4-(2-methyloxiran-2-yl)pyridazine |

2228374-11-4 | 1g |

$1214.0 | 2023-05-31 | ||

| Enamine | EN300-1978353-0.25g |

3,6-dichloro-4-(2-methyloxiran-2-yl)pyridazine |

2228374-11-4 | 0.25g |

$1117.0 | 2023-09-16 | ||

| Enamine | EN300-1978353-1g |

3,6-dichloro-4-(2-methyloxiran-2-yl)pyridazine |

2228374-11-4 | 1g |

$1214.0 | 2023-09-16 | ||

| Enamine | EN300-1978353-10g |

3,6-dichloro-4-(2-methyloxiran-2-yl)pyridazine |

2228374-11-4 | 10g |

$5221.0 | 2023-09-16 | ||

| Enamine | EN300-1978353-5g |

3,6-dichloro-4-(2-methyloxiran-2-yl)pyridazine |

2228374-11-4 | 5g |

$3520.0 | 2023-09-16 | ||

| Enamine | EN300-1978353-0.05g |

3,6-dichloro-4-(2-methyloxiran-2-yl)pyridazine |

2228374-11-4 | 0.05g |

$1020.0 | 2023-09-16 |

3,6-dichloro-4-(2-methyloxiran-2-yl)pyridazine 関連文献

-

Tatsuya Kameyama,Ken-ichi Okazaki,Katsuhiko Takagi Phys. Chem. Chem. Phys., 2009,11, 5369-5376

-

Alexander J. Blake,Neil R. Champness,Paul A. Cooke,James E. B. Nicolson Chem. Commun., 2000, 665-666

-

Wenshan Bian,Runlin Li,Haitao Xue,Xiaoming Zhang Phys. Chem. Chem. Phys., 2020,22, 27433-27440

-

Xiao-Wei Zhang,Zu-Feng Xiao,Mei-Mei Wang,Yan-Jun Zhuang,Yan-Biao Kang Org. Biomol. Chem., 2016,14, 7275-7281

-

Sandip Guchhait,Rajib Kumar Goswami Org. Biomol. Chem., 2019,17, 9502-9509

2228374-11-4 (3,6-dichloro-4-(2-methyloxiran-2-yl)pyridazine) 関連製品

- 2171965-29-8(2-(2-methyl-1,1-dioxo-1lambda6,2-thiazolidin-3-yl)methoxyacetic acid)

- 1694943-94-6(3-{(tert-butoxy)carbonylamino}-3-(4-methyl-1,3-thiazol-2-yl)propanoic acid)

- 2172587-36-7(4-(1-amino-3-methoxycyclobutyl)oxan-4-ol)

- 275797-10-9(Benzene, 1-(3-chloropropyl)-4-iodo-)

- 1305324-02-0(1-(2,4,5-Trifluorophenyl)propan-2-one)

- 2172270-62-9((2-chloro-3,4-dimethoxyphenyl)methanesulfonyl fluoride)

- 1115999-12-6(N-(4-bromophenyl)methyl-1-6-(4-ethylphenoxy)pyrimidin-4-ylpiperidine-4-carboxamide)

- 1823914-28-8(4-(Isoxazol-3-yl)benzamide)

- 1531087-60-1(1-(3,5-dichloropyridin-2-yl)prop-2-en-1-one)

- 1241685-03-9(1-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]-2-piperidin-1-ylethanone)

推奨される供給者

Zouping Mingyuan Import and Export Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

BIOOKE MICROELECTRONICS CO.,LTD

ゴールドメンバー

中国のサプライヤー

試薬

Heyuan Broad Spectrum Biotechnology Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Xiamen PinR Bio-tech Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Hubei Cuiyuan Biotechnology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

試薬